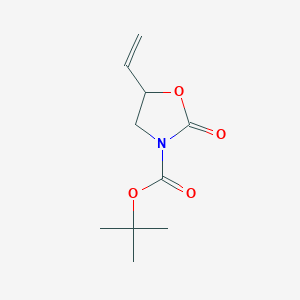

3-Boc-5-vinyl-2-oxazolidinone

Description

Significance of Chiral Oxazolidinones in Asymmetric Transformations

Chiral oxazolidinones are paramount in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule. rsc.org Famously developed and popularized by David A. Evans, these compounds function as "chiral auxiliaries." wikipedia.orgnih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary can be cleanly removed and often recovered for reuse. wikipedia.org

Evans' oxazolidinones, for instance, are widely employed to control the formation of stereocenters in reactions such as aldol (B89426) condensations, alkylations, and Diels-Alder reactions. wikipedia.orgrsc.org By attaching the oxazolidinone to a prochiral substrate, the steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the molecule, forcing the incoming reagent to attack from the less hindered side. wikipedia.org This high degree of stereocontrol has made chiral oxazolidinones an indispensable tool in the total synthesis of complex natural products and in the development of pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect. rsc.orgresearchgate.net

Overview of the 2-Oxazolidinone (B127357) Ring as a Versatile Synthetic Motif

The 2-oxazolidinone ring is a heterocyclic organic compound featuring a five-membered ring with both nitrogen and oxygen atoms. wikipedia.org Its versatility stems from its chemical stability and the various reaction pathways it can undergo. The synthesis of the 2-oxazolidinone core can be achieved through several methods, including the reaction of amino alcohols with reagents like phosgene (B1210022) or dialkyl carbonates. researchgate.netmdpi.com

Specific Contextualization of 3-Boc-5-vinyl-2-oxazolidinone within Chiral Auxiliary and Building Block Strategies

The compound this compound is a specialized derivative that combines several key functional elements, making it a valuable bifunctional building block in organic synthesis.

The 2-Oxazolidinone Core: Provides the fundamental heterocyclic structure.

The 5-vinyl Group: The vinyl (C=C) group is a highly versatile functional handle. It can participate in a wide array of chemical transformations, including various cycloaddition reactions, and can serve as a precursor for the synthesis of other functional groups. rsc.org The palladium-catalyzed cyclization of vinyl oxiranes with azides and carbon monoxide represents a modern method for constructing such 5-vinyl-substituted oxazolidinones. rsc.org

The 3-Boc Group: The tert-butoxycarbonyl (Boc) group attached to the nitrogen atom is a common protecting group in organic synthesis. It deactivates the nitrogen, preventing it from participating in unwanted side reactions, and can be readily removed under specific acidic conditions.

The combination of the chiral oxazolidinone scaffold with a reactive vinyl group and a protected nitrogen makes this compound a potent intermediate. It can be used to introduce the vinyl-substituted chiral fragment into a larger molecule. For instance, the vinyl group can be a key component in building complex carbon skeletons, while the inherent chirality of the 5-substituted oxazolidinone can be used to set a stereocenter. This makes the compound a strategic building block for the enantioselective synthesis of complex target molecules. researchgate.net

Table of Compound Properties: this compound

| Property | Value |

|---|---|

| CAS Number | 1039644-53-5 |

| Molecular Formula | C₁₀H₁₅NO₄ |

| Molecular Weight | 213.23 g/mol |

| Appearance | Solid |

| Melting Point | 104-109 °C |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-phenylmenthol |

| Mandelic acid |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1039644-53-5 |

|---|---|

Molecular Formula |

C10H15NO4 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

tert-butyl 5-ethenyl-2-oxo-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C10H15NO4/c1-5-7-6-11(8(12)14-7)9(13)15-10(2,3)4/h5,7H,1,6H2,2-4H3 |

InChI Key |

FNTSQPKTSPKZHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(OC1=O)C=C |

Origin of Product |

United States |

Reactivity and Stereochemical Transformations of 3 Boc 5 Vinyl 2 Oxazolidinone Derivatives

Reactions Involving the 5-Vinyl Group

The vinyl group at the C5 position is an electronically standard, monosubstituted alkene, making it a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its proximity to the C5 stereocenter and the chiral oxazolidinone ring provides a framework for inducing stereoselectivity in products.

Cross-Metathesis Reactions

Olefin cross-metathesis (CM) is a powerful strategy for forming new carbon-carbon double bonds by scrambling the substituents of two different alkenes. nih.govnih.gov This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, can be applied to the vinyl group of 3-Boc-5-vinyl-2-oxazolidinone to introduce a wide array of functionalized side chains. semanticscholar.org The reaction involves the formation of a metallacyclobutane intermediate, leading to the productive exchange of alkylidene fragments. semanticscholar.org

The use of chiral vinyl-substituted oxazolidinones as building blocks for peptide stapling via cross-metathesis highlights the synthetic utility of this transformation. researchgate.netnih.gov For instance, reacting this compound with a terminal alkene partner in the presence of a suitable ruthenium catalyst would yield a new, more complex C5-substituted oxazolidinone, predominantly as the E-isomer due to steric factors. semanticscholar.org The choice of catalyst generation and solvent is crucial for optimizing yield and minimizing homodimerization of the starting materials. nih.gov

| Catalyst | Typical Loading (mol%) | Solvent | Temperature | Outcome |

| Grubbs' 2nd Generation Catalyst | 1-5 | Dichloromethane (DCM) or Toluene | Room Temp to 40 °C | Forms E-disubstituted alkene |

| Hoveyda-Grubbs 2nd Gen. Catalyst | 1-5 | Dichloromethane (DCM) or Toluene | Room Temp to 40 °C | High efficiency, good for electron-deficient partners |

| Zhan Catalyst-1B | 1-5 | Dichloromethane (DCM) or Toluene | Room Temp to 40 °C | High activity, good turnover numbers |

This table presents representative conditions for cross-metathesis reactions involving terminal alkenes.

Pi-Allylic Alkylation Chemistry (e.g., Trost–Tsuji)

The Trost-Tsuji reaction is a palladium-catalyzed allylic substitution that provides a powerful method for C-C, C-N, and C-O bond formation. sigmaaldrich.com The reaction proceeds through a π-allylpalladium intermediate formed by the oxidative addition of a Pd(0) complex to an allylic substrate. sigmaaldrich.com While this compound itself lacks a suitable leaving group for direct Trost-Tsuji-type reactions, derivatives such as 5-vinyloxazolidine-2,4-diones can serve as effective precursors. organic-chemistry.org These substrates undergo a palladium-catalyzed decarboxylative allylation, where the in-situ generated π-allylpalladium species reacts with a nucleophile. organic-chemistry.org

This strategy has been successfully applied to the asymmetric decarboxylative allylation of azlactones with 5-vinyloxazolidine-2,4-diones, yielding (Z)-trisubstituted unnatural allylic amino acid derivatives with high yields and enantioselectivities. organic-chemistry.org The stereochemical outcome is often controlled by the chiral ligand coordinated to the palladium center. The versatility of this chemistry suggests its potential application to derivatives of this compound, which could be elaborated to create a leaving group on an adjacent atom, or by using related vinyl epoxide derivatives. researchgate.net

| Pd Source | Ligand | Nucleophile | Base | Solvent |

| Pd₂(dba)₃·CHCl₃ | (R,R)-ANDEN-Phos | Azlactone | N/A | Toluene |

| [Pd(allyl)Cl]₂ | Trost Ligand | Malonates | Et₃N | Dichloromethane (DCM) |

| Pd(PPh₃)₄ | PPh₃ | Phenols | K₂CO₃ | Tetrahydrofuran (THF) |

This table shows typical reagent combinations for palladium-catalyzed π-allylic alkylation reactions.

Cyclopropanation Reactions

Cyclopropanation of the vinyl group offers a direct route to introduce a strained three-membered ring, a motif present in numerous biologically active molecules. The Simmons-Smith reaction is a classic and highly reliable method for this transformation, involving an organozinc carbenoid (typically formed from diiodomethane (B129776) and a zinc-copper couple) that adds a methylene (B1212753) group across the double bond. A key feature of this reaction is its stereospecificity: the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.

When applied to a chiral substrate like this compound, the Simmons-Smith reaction is expected to proceed with diastereoselectivity. The existing stereocenter at C5 directs the incoming carbenoid to the less sterically hindered face of the alkene. In related systems, such as allylic alcohols, the directing effect of a nearby hydroxyl group is well-established, leading to syn-addition. organic-chemistry.org For this compound, the bulky Boc-protected nitrogen and the ring structure would likely create a facial bias, favoring the formation of one diastereomer of the corresponding 5-(cyclopropyl)oxazolidin-2-one derivative.

| Reagents | Description | Key Features |

| CH₂I₂ / Zn(Cu) | The classic Simmons-Smith reagent system. | Stereospecific; often requires a directing group for high selectivity in acyclic systems. |

| CH₂I₂ / Et₂Zn | The Furukawa modification, often more reactive and reproducible. | Does not always require a directing group; suitable for unfunctionalized olefins. organic-chemistry.org |

| Diazomethane / Pd(OAc)₂ | Palladium-catalyzed cyclopropanation. | Offers an alternative to zinc carbenoids; reaction conditions can be tuned. |

This table summarizes common reagents for the cyclopropanation of alkenes.

Stereoselective Hydroamination and Carboamination Reactions

The addition of an N-H or C-H bond across the vinyl group represents a highly atom-economical method for synthesizing functionalized amine and carbon frameworks. Intermolecular hydroamination of vinylarenes, which are electronically similar to the vinyl group of the oxazolidinone, has been achieved using palladium catalysts. These reactions often employ palladium precursors with specific phosphine (B1218219) ligands, such as Xantphos or DPPF, and may require an acid co-catalyst to facilitate the transformation. Applying these conditions to this compound could provide a direct route to α-aminoethyl-substituted oxazolidinones, with the stereochemical outcome influenced by the chiral substrate and any chiral ligands used.

While intermolecular carboamination of this specific substrate is less documented, related intramolecular palladium-catalyzed carboaminations have been successfully demonstrated. researchgate.net For example, 4-(but-3-enyl)-substituted oxazolidin-2-ones undergo cyclization with aryl bromides to afford bicyclic products, which can be converted to trans-2,5-disubstituted pyrrolidines. researchgate.net This demonstrates the capability of the oxazolidinone nitrogen to act as a nucleophile in palladium-catalyzed processes involving an alkene, suggesting the potential for developing intermolecular variants.

| Reaction Type | Catalyst System | Substrate Type | Key Feature |

| Intermolecular Hydroamination | [Pd(allyl)Cl]₂ / Xantphos | Vinylarenes | Highly active catalyst system for adding amines across C=C bonds. |

| Intermolecular Hydroamination | [Pd(OC(O)CF₃)₂] / DPPF + HOTf | Vinylarenes | Acid co-catalyst enhances reaction rates and yields. |

| Intramolecular Carboamination | Pd₂(dba)₃ / P(t-Bu)₃ + NaOt-Bu | 4-(But-3-enyl)oxazolidin-2-ones | Forms bicyclic systems, leading to substituted pyrrolidines. researchgate.net |

This table illustrates conditions used for hydroamination of similar substrates and related intramolecular carboamination reactions.

Transformations of the Oxazolidinone Ring and Carbonyl Moiety

The oxazolidinone ring, particularly the nitrogen atom, can be readily functionalized. By converting the N-H group (after Boc deprotection) or by utilizing the existing N-Boc group in certain transformations, the scaffold can serve as a powerful chiral auxiliary, most notably in aldol (B89426) reactions.

Aldol Reactions Using N-Acyl Oxazolidinones

The use of N-acyl oxazolidinones as chiral auxiliaries in aldol reactions, pioneered by David A. Evans, is a cornerstone of modern asymmetric synthesis. This methodology allows for the highly diastereoselective construction of β-hydroxy carbonyl compounds. The process begins with the acylation of the oxazolidinone nitrogen with a desired carboxylic acid derivative (e.g., an acyl chloride or anhydride). In the case of this compound, this would typically require prior removal of the Boc protecting group followed by N-acylation.

The resulting N-acyl oxazolidinone is then treated with a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a tertiary amine base to generate a rigid, chelated (Z)-enolate. This enolate then reacts with an aldehyde from its less hindered face, controlled by the stereodirecting substituent at C4 or C5 of the oxazolidinone ring. The C5-vinyl group in the parent structure would remain as a substituent on the chiral auxiliary, influencing the steric environment of the reaction. The reaction reliably produces the syn-aldol adduct with exceptionally high diastereoselectivity. The chiral auxiliary can then be cleaved under mild conditions to reveal the chiral β-hydroxy acid, ester, or alcohol, and the valuable oxazolidinone can be recovered.

| Step | Reagents | Solvent | Temperature | Outcome |

| N-Acylation | Propionyl chloride, Et₃N | Dichloromethane (DCM) | 0 °C to Room Temp | N-Propionyl oxazolidinone derivative |

| Enolate Formation | Bu₂BOTf, Et₃N or DIPEA | Dichloromethane (DCM) | -78 °C to 0 °C | Formation of a rigid (Z)-boron enolate |

| Aldol Addition | Aldehyde (e.g., isobutyraldehyde) | Dichloromethane (DCM) | -78 °C | Highly diastereoselective C-C bond formation (syn adduct) |

| Auxiliary Cleavage | LiOH, H₂O₂ | THF/H₂O | 0 °C | Chiral β-hydroxy carboxylic acid + recovered auxiliary |

This table outlines the typical sequence and conditions for an Evans asymmetric aldol reaction.

Alkylation Reactions of Oxazolidinone Enolates

The N-acyloxazolidinone framework is a cornerstone of asymmetric alkylation, a powerful method for constructing chiral centers. rsc.org This process leverages the chiral oxazolidinone as an auxiliary to control the facial selectivity of enolate reactions. The general strategy involves three main steps: acylation of the oxazolidinone nitrogen, stereoselective enolate formation, and subsequent reaction with an electrophile. williams.edu

First, the nitrogen of the oxazolidinone is acylated, for instance, with an acyl chloride or anhydride, to form an N-acyl oxazolidinone (an imide). williams.edu Deprotonation at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (e.g., -78 °C) selectively generates a (Z)-enolate. williams.eduuwindsor.ca This enolate is stabilized by chelation between the metal cation (Li⁺ or Na⁺) and the two carbonyl oxygens of the imide structure. This rigid, chelated conformation effectively blocks one face of the enolate. uwindsor.ca

Consequently, when an alkylating agent (electrophile) such as an alkyl halide is introduced, it preferentially approaches from the less sterically hindered face, opposite to the directing substituent at the C4 or C5 position of the oxazolidinone ring. york.ac.uk For example, in auxiliaries derived from valinol or phenylalaninol, the bulky isopropyl or benzyl (B1604629) group at C4 ensures high diastereoselectivity. uwindsor.ca The degree of stereoselectivity is influenced by the steric nature of the electrophile; larger electrophiles like benzyl bromide tend to give higher diastereomeric ratios than smaller ones like methyl iodide. york.ac.uk

Table 1: Examples of Asymmetric Alkylation of N-Acyl Oxazolidinone Enolates This table presents generalized data based on typical outcomes for Evans-type auxiliaries.

| Oxazolidinone Auxiliary (R¹) | Electrophile (E⁺) | Base | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| Isopropyl | Benzyl bromide (BnBr) | LDA | >99:1 | uwindsor.ca |

| Benzyl | Benzyl bromide (BnBr) | LDA | >95:5 | york.ac.uk |

| Isopropyl | Methyl iodide (MeI) | NaHMDS | ~90:10 | uwindsor.ca |

| Benzyl | Allyl iodide | NaHMDS | >98:2 | williams.edu |

Diels-Alder Reactions

N-Acryloyl derivatives of chiral oxazolidinones are powerful dienophiles in asymmetric Diels-Alder reactions, enabling the construction of complex cyclic systems with high stereocontrol. rsc.orgsigmaaldrich.com In these [4+2] cycloadditions, the oxazolidinone auxiliary dictates the facial selectivity of the diene's approach.

The reaction is typically promoted by a Lewis acid, such as diethylaluminum chloride (Et₂AlCl) or tin(IV) chloride (SnCl₄). rsc.orgias.ac.in The Lewis acid coordinates to the bidentate N-acyl group, locking the conformation of the dienophile into a rigid, planar structure. rsc.org This coordination enhances the dienophile's reactivity by lowering its LUMO energy and blocks one of its π-faces with the bulky substituent of the chiral auxiliary. nih.govnih.gov

As a result, the diene, for example, cyclopentadiene, can only attack from the exposed face, leading to the formation of the endo-cycloadduct with high diastereoselectivity. rsc.org Research on 3-(acyloxy)acryloyl oxazolidinones has shown that these heteroatom-containing dienophiles, while sometimes less reactive, can participate in highly selective Diels-Alder reactions. The use of Et₂AlCl as the Lewis acid has proven effective, providing the desired endo product exclusively and in good yield. rsc.org

Table 2: Lewis Acid-Promoted Diels-Alder Reaction with N-Acryloyl Oxazolidinone Data adapted from a study on 3-(acetoxy)acryloyl oxazolidinone and cyclopentadiene. rsc.org

| Lewis Acid | Equivalents of Lewis Acid | Temperature (°C) | Yield (%) | Product Ratio (endo:exo) |

|---|---|---|---|---|

| Et₂AlCl | 1.4 | -78 | 36 | >99:1 (endo only) |

| Et₂AlCl | 2.0 | -78 to -40 | 67 | >99:1 (endo only) |

| SnCl₄ | 1.4 | -78 | 20 | >99:1 (endo only) |

| TiCl₄ | 1.4 | -78 | <10 | - |

1,4-Conjugate Additions

Chiral N-enoyl oxazolidinones serve as excellent Michael acceptors for asymmetric 1,4-conjugate additions, allowing for the stereoselective formation of a new chiral center at the β-position relative to the carbonyl group. sigmaaldrich.comnih.gov This method is widely used to synthesize enantiomerically enriched compounds. The high degree of stereocontrol is attributed to the rigid chelation of the N-acyloxazolidinone with a metal ion and the steric shielding of one face by the auxiliary's substituent. nih.gov

The reaction involves the addition of "soft" nucleophiles, such as organocuprates, thiolates, or stabilized enolates, to the β-carbon of the α,β-unsaturated system. uwindsor.cayoutube.com The oxazolidinone auxiliary effectively directs the incoming nucleophile to the face opposite the bulky substituent, leading to high diastereoselectivity. This strategy has been successfully applied in the synthesis of various natural products. nih.gov For example, the conjugate addition of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones has been achieved with high enantioselectivity using bifunctional acid-base catalysts. uwindsor.ca

Reductive Ring Opening to Chiral Diols

A key advantage of using oxazolidinone auxiliaries is that they can be easily removed under mild conditions after the desired stereoselective transformation has been accomplished, without disturbing the newly created stereocenters. williams.edu While hydrolysis with reagents like lithium hydroperoxide (LiOOH) yields the corresponding carboxylic acid, reductive cleavage provides access to chiral alcohols. nih.govresearchgate.net

Specifically, treatment of the N-acyl oxazolidinone product with a reducing agent such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the exocyclic amide bond. uwindsor.canih.gov This reduction converts the acyl group into a primary alcohol. If the acyl chain itself contains a carbonyl or hydroxyl group (for example, from a prior aldol reaction), this reductive cleavage can lead to the formation of chiral diols. The process regenerates the original chiral auxiliary, which can often be recovered in high yield and recycled, enhancing the economic and environmental viability of the synthesis. nih.gov

Stereoselective Derivatizations at Adjacent Carbons

The inherent chirality of the this compound scaffold can be used to direct the stereochemistry of reactions on adjacent functional groups, such as the C5 vinyl group. Substrate-controlled epoxidation of the vinyl moiety is a prime example of such a derivatization.

The epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (mCPBA) or transition metal-catalyzed systems (e.g., VO(acac)₂/t-BuOOH) can proceed with high diastereoselectivity. organic-chemistry.orgnih.gov The resident stereocenter at C5, along with the oxazolidinone ring structure, creates a biased steric and electronic environment. This bias directs the epoxidizing agent to one of the two faces of the alkene, resulting in the preferential formation of one of the two possible diastereomeric epoxides. organic-chemistry.org The resulting chiral vinyl epoxides are versatile synthetic intermediates that can be further transformed into a variety of functional groups. nih.gov

Chemical Modifications of the N-Boc Group

Selective Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions, including basic hydrolysis and hydrogenolysis. rsc.org However, its removal is crucial for subsequent synthetic steps. While strong acids like trifluoroacetic acid (TFA) are traditionally used for Boc deprotection, these harsh conditions can be incompatible with other acid-sensitive functional groups in the molecule. rsc.orgharvard.edu Therefore, developing mild and selective deprotection strategies is of significant interest.

Several milder methods have been developed that offer greater functional group tolerance. One such method involves the use of oxalyl chloride in methanol, which effects deprotection at room temperature in high yields. rsc.org Another strategy employs silica (B1680970) gel in refluxing toluene, providing a simple and convenient way to selectively cleave the N-Boc group while leaving other carbamates like Cbz and Fmoc intact. nih.govharvard.edu Even refluxing water has been reported as a green and effective medium for N-Boc removal on various substrates. williams.edu More recently, thermal deprotection in continuous flow systems has been shown to selectively remove aryl N-Boc groups in the presence of alkyl N-Boc groups by controlling the temperature, offering a high degree of selectivity without acid catalysts. ias.ac.in

Table 3: Comparison of Selective N-Boc Deprotection Methods

| Reagent/Method | Conditions | Key Features | Reference |

|---|---|---|---|

| Oxalyl chloride / Methanol | Room Temperature, 1-4 h | Mild, rapid, high yield, tolerates various functional groups. | rsc.org |

| Silica Gel / Toluene | Reflux, ~5 h | Simple, convenient, selective over Cbz and Fmoc groups. | nih.govharvard.edu |

| Water | Reflux | Eco-friendly, no additional reagents required. | williams.edu |

| Thermal (Continuous Flow) | High Temperature (e.g., 300 °C) | No acid catalyst, allows for selective deprotection based on substituent. | ias.ac.in |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂, Room Temp | Traditional method, strong acid, can cleave other acid-labile groups. | harvard.edu |

Functionalization of the Nitrogen Atom Post-Boc Removal

Upon successful deprotection of this compound, the resulting 5-vinyl-2-oxazolidinone becomes a key intermediate for further synthetic modifications. The nitrogen atom within the oxazolidinone ring, now free from the steric and electronic influence of the Boc group, can readily participate in various bond-forming reactions.

N-Acylation: The introduction of an acyl group onto the nitrogen atom is a common and highly efficient transformation. This reaction is fundamental to the use of oxazolidinones as chiral auxiliaries in asymmetric synthesis, as developed by Evans and others. Typically, the deprotected 5-vinyl-2-oxazolidinone is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to generate the corresponding lithium salt. This highly nucleophilic species then reacts readily with an acylating agent, like an acid chloride or anhydride, to yield the N-acyl-5-vinyl-2-oxazolidinone. Milder conditions, employing triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), can also be effective, particularly for preventing side reactions like polymerization that can be problematic with acryloyl chlorides. The resulting N-acyl derivatives are crucial intermediates for stereoselective aldol additions, alkylations, and other carbon-carbon bond-forming reactions.

N-Alkylation: The nitrogen atom of 5-vinyl-2-oxazolidinone can also undergo alkylation to introduce various alkyl substituents. This can be achieved under standard N-alkylation conditions, often involving deprotonation with a suitable base to enhance the nitrogen's nucleophilicity, followed by reaction with an alkyl halide or sulfonate. The choice of base and solvent is critical to control the reaction's efficiency and prevent potential side reactions involving the vinyl group. Furthermore, the nitrogen can act as a nucleophile in Michael addition reactions. For instance, it can add to activated alkenes, such as α,β-unsaturated esters or ketones, in a conjugate fashion to form more complex N-substituted derivatives. youtube.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com

A specific example of N-alkylation is the introduction of a vinyl group itself. N-vinylation of related 5-alkyl-2-oxazolidinones has been accomplished through a two-step process. prepchem.comgoogle.com First, the oxazolidinone nitrogen is reacted with acetaldehyde (B116499) to form an N-(1-hydroxyethyl) derivative. Subsequent dehydration of this intermediate, often under thermal conditions with a catalyst, yields the corresponding N-vinyl-2-oxazolidinone. prepchem.com This method highlights a pathway to creating N-alkenyl derivatives from the deprotected scaffold.

N-Arylation: The synthesis of N-aryl-2-oxazolidinones is a significant transformation, providing access to compounds with applications in medicinal chemistry, including the class of oxazolidinone antibiotics. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the premier methods for this purpose. In a typical procedure, the deprotected 5-vinyl-2-oxazolidinone is reacted with an aryl bromide or aryl chloride in the presence of a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine ligand (such as P(t-Bu)3 or a biarylphosphine), and a base (commonly a weak base like K2CO3, Cs2CO3, or K3PO4). nih.govnih.gov The reaction conditions, including the choice of ligand, base, and solvent, are crucial and often need to be optimized depending on the electronic and steric properties of the aryl halide. nih.govnih.gov These powerful methods allow for the efficient construction of a C(aryl)-N bond, connecting the 5-vinyl-2-oxazolidinone core to a wide range of aromatic and heteroaromatic systems.

The functionalization of the nitrogen atom post-Boc removal is therefore a cornerstone of the synthetic utility of this compound, providing a gateway to a vast chemical space of chiral, N-substituted oxazolidinone derivatives.

Applications of 3 Boc 5 Vinyl 2 Oxazolidinone in Complex Molecule Synthesis

As a Chiral Auxiliary in Asymmetric Synthesis

Chiral oxazolidinones are renowned as effective auxiliaries in a multitude of asymmetric reactions, including alkylations, aldol (B89426) reactions, and cycloadditions. sigmaaldrich.com The underlying principle involves the temporary attachment of the oxazolidinone to a prochiral substrate. The inherent chirality of the auxiliary then directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other. The 3-Boc-5-vinyl-2-oxazolidinone framework fits within this class of reagents, offering unique reactivity due to its specific substitution pattern.

The vinyl group of 5-vinyl-2-oxazolidinone derivatives serves as a versatile handle for diastereoselective carbon-carbon bond-forming reactions. The chiral center at C5 effectively influences the stereochemical outcome of additions to the adjacent double bond.

A notable example is the highly diastereoselective iron-catalyzed radical cross-coupling reaction for the 1,2-dicarbofunctionalization of N-acylated vinyl oxazolidinones. acs.org In this process, the chiral vinyl oxazolidinone acts as a radical lynchpin, enabling the coupling of alkyl halides and aryl Grignard reagents across the vinyl group. The reaction proceeds via the addition of an alkyl radical to the vinyl moiety, generating an intermediate α-amide radical. This radical is then intercepted by an iron complex, leading to the formation of the C-C bond with high diastereoselectivity. acs.org The reaction demonstrates broad applicability with various alkyl halides and Grignard reagents, consistently affording the products in good yields and with excellent stereocontrol. acs.org

| Alkyl Halide | Aryl Grignard | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| ICH2CF3 | PhMgBr | 79 | >20:1 | acs.org |

| I(CH2)2CF3 | PhMgBr | 80 | >20:1 | acs.org |

| ICH2CF2CF3 | 4-MeO-C6H4MgBr | 68 | >20:1 | acs.org |

| Cyclohexyl Iodide | PhMgBr | 71 | >20:1 | acs.org |

Additionally, the vinyl group is a suitable dienophile for cycloaddition reactions. Palladium-catalyzed asymmetric [3+2] cycloadditions involving 5-vinyl-2-oxazolidinones have been reported, showcasing another avenue for controlled C-C bond formation. nih.gov

While the use of this compound as a chiral auxiliary to direct subsequent enantioselective heterofunctionalizations on the vinyl group is not extensively documented, the stereoselective synthesis of the oxazolidinone ring itself often relies on principles of heterofunctionalization. For instance, palladium-catalyzed carboamination reactions of O-vinyl-1,2-amino alcohols can produce substituted 1,3-oxazolidines with excellent diastereoselectivity, where the stereochemistry is kinetically controlled. nih.gov Similarly, the synthesis of 4,5-disubstituted oxazolidin-2-ones can be achieved through a sequence involving an asymmetric aldol reaction followed by a Curtius rearrangement, which establishes the two vicinal stereogenic centers with high control. nih.gov These methods highlight how stereocontrolled C-N and C-O bond formations are used to construct the chiral scaffold, which is a related concept.

Nonnatural amino acids are crucial components in medicinal chemistry and protein engineering, often imparting unique properties to peptides and proteins. researchgate.netrsc.org Chiral oxazolidinones serve as key synthons for the preparation of these valuable building blocks. researchgate.net

A direct application of a 5-vinyl-2-oxazolidinone derivative is the stereoselective synthesis of the nonproteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid. researchgate.netnih.gov The synthesis commences with (4S,5S)-4-formyl-5-vinyl-2-oxazolidinone, a closely related derivative of the title compound. The aldehyde functionality of this starting material is subjected to a Wittig reaction with a heptyl ylide to construct the carbon skeleton. Subsequent transformations, including stereoselective reduction and hydrolysis, yield the target amino acid, demonstrating the utility of the vinyloxazolidinone core as a chiral template for amino acid synthesis. nih.gov

| Starting Material | Key Transformation | Product | Reference |

|---|---|---|---|

| (4S,5S)-4-Formyl-5-vinyl-2-oxazolidinone | Wittig Reaction / Reduction / Hydrolysis | (2S,3R)-3-Amino-2-hydroxydecanoic acid | researchgate.netnih.gov |

As a Key Building Block in Total Synthesis Endeavors

Beyond its role as a detachable auxiliary, the this compound ring can be incorporated as a core structural element in the total synthesis of complex molecules. The vinyl group provides a reactive handle for a wide array of chemical transformations, making it an ideal building block for introducing further molecular complexity.

Beta-vinylserine (β-VSer) is a noncanonical amino acid whose pentenoic backbone is a versatile intermediate for various bioactive molecules, including dipeptide isosteres, enzyme inhibitors, and glycopeptide antibiotics. A derivative of this compound, specifically methyl (4S,5S)-5-vinyloxazolidin-2-one-4-carboxylate, has been synthesized and established as a synthetic equivalent of β-VSer. This synthesis highlights the utility of the oxazolidinone framework in accessing valuable amino acid precursors. The approach involves a highly diastereoselective vinyl Grignard addition to an N-tosyl analogue of Garner's aldehyde, which proceeds with superior anti-selectivity compared to the corresponding N-Boc protected aldehyde.

The development of novel glycopeptides and their mimetics is a significant area of research aimed at understanding and modulating biological processes. The β-VSer synthetic equivalents derived from the vinyloxazolidinone scaffold are particularly valuable for this purpose. The vinyl group serves as a versatile functional handle that can be elaborated using powerful chemical reactions such as cross-metathesis or Trost-Tsuji π-allylic alkylations. These transformations allow for the coupling of the amino acid core with sugar moieties or other peptide fragments, providing a pathway to novel glycopeptide mimetics. This strategy opens the door to creating conformationally restricted peptidomimetics and analogues of important biomolecules like glycosidase inhibitors and antitumor agents.

Precursors to Biologically Relevant Scaffolds (e.g., Sphingomyelin (B164518) Analogues, Glycosidase Inhibitors)

The structural motif of this compound serves as a valuable starting point for the synthesis of various biologically active molecules, including analogues of sphingomyelin and inhibitors of glycosidase enzymes.

The synthesis of sphingomyelin carbon analogues, which are of interest as potential sphingomyelinase inhibitors, has been achieved through a synthetic route where an oxazolidinone derivative is a key intermediate. nih.gov In a highly efficient and stereocontrolled process, an intermediary isocyanate can be selectively trapped by a vicinal hydroxy group in an intramolecular fashion to yield an oxazolidinone derivative. This strategy underscores the utility of the oxazolidinone core in constructing the backbone of these complex lipids. The subsequent ring-opening of the oxazolidinone allows for the introduction of further functionalities, demonstrating the versatility of this heterocyclic system in building complex molecular frameworks. nih.gov

Furthermore, the oxazolidinone moiety is a key feature in the design and synthesis of various glycosidase inhibitors. While direct synthesis from this compound is a specific application, the broader class of oxazolidinone-containing compounds has shown promise in this area. For instance, glycosylamino-oxazolines have been synthesized and evaluated as inhibitors of glycohydrolase enzymes. nih.gov One such derivative, an α-manno-type oxazoline (B21484), exhibited moderate inhibitory activity against α-mannosidase. nih.gov This highlights the potential of the oxazolidinone scaffold to mimic the transition state of glycoside hydrolysis, a key principle in the design of enzyme inhibitors.

Table 1: Examples of Biologically Relevant Scaffolds Derived from Oxazolidinone Precursors

| Precursor Type | Target Scaffold | Biological Relevance | Key Synthetic Step |

| Oxazolidinone Intermediate | Sphingomyelin Carbon Analogue | Sphingomyelinase Inhibitor | Intramolecular cyclization of an isocyanate with a vicinal hydroxyl group. nih.gov |

| Glycosylamino-oxazoline | α-manno-type oxazoline | α-Mannosidase Inhibitor | Design based on the trehalase inhibitor trehazolin. nih.gov |

Applications in Total Synthesis of Complex Natural Products and Analogues

The utility of oxazolidinone derivatives as chiral auxiliaries and key intermediates is prominently showcased in the total synthesis of complex natural products. The stereochemical information embedded in the oxazolidinone ring can be effectively transferred to the target molecule, enabling the construction of multiple stereocenters with high levels of control.

A notable example is the total synthesis of the cytokine modulator (-)-cytoxazone. nih.govnih.gov Efficient synthetic approaches have been developed that utilize a 4,5-disubstituted oxazolidin-2-one scaffold as a central building block. nih.gov One strategy involves an asymmetric aldol reaction followed by a modified Curtius rearrangement, leading to the rapid and stereoselective formation of the oxazolidinone core. nih.gov This concise synthesis highlights the power of oxazolidinone-based methodologies in achieving the efficient construction of complex natural products. The synthesis of not only the natural (-)-cytoxazone but also its three stereoisomers has been accomplished using a strategy that involves the isomerization of a 3-hydroxy β-lactam to a 2-oxazolidinone (B127357), further demonstrating the versatility of this chemical transformation. nih.gov

Table 2: Application of Oxazolidinone Scaffolds in Natural Product Synthesis

| Natural Product | Key Intermediate | Synthetic Strategy | Reference |

| (-)-Cytoxazone | 4,5-disubstituted oxazolidin-2-one | Asymmetric aldol reaction and modified Curtius protocol. nih.gov | nih.gov |

| (-)-Cytoxazone and Stereoisomers | 3-hydroxy β-lactam | Ring-opening-cyclization isomerization to a 2-oxazolidinone. nih.gov | nih.gov |

Enabling Stereoselective Access to Enantioenriched Gamma-Butenolides

Enantioenriched gamma-butenolides are valuable chiral building blocks that form the core of numerous biologically active natural products. nih.govacs.orgrsc.org The stereoselective synthesis of these motifs is a significant challenge in organic chemistry, and methodologies involving oxazolidinone derivatives have emerged as powerful solutions.

The oxazolidinone moiety can be employed as a chiral auxiliary to direct the stereochemical outcome of reactions that form the butenolide ring. For instance, oxazolidinones have been utilized as Michael acceptors in conjugate addition reactions to construct the gamma-butenolide framework with high stereoselectivity. acs.org The chiral environment provided by the oxazolidinone directs the approach of the nucleophile, leading to the formation of a specific stereoisomer.

Furthermore, catalytic asymmetric methods have been developed that provide access to optically active γ-butenolides. nih.govrug.nl These transformations often rely on the use of chiral catalysts to control the stereochemistry, and the resulting butenolides can be further elaborated into more complex molecules. A highly enantioselective allylation/lactonization cascade reaction has been developed, offering a concise and efficient route to chiral γ-butenolides under mild conditions. rsc.org The versatility of the butenolide core, with its enolizable nature, allows for subsequent reactions such as vinylogous aldol reactions to introduce further stereocenters with high control. nih.govacs.org

Table 3: Methods for Stereoselective Synthesis of Gamma-Butenolides

| Synthetic Approach | Role of Oxazolidinone or Related Strategy | Key Features |

| Michael Addition | Chiral auxiliary directing the addition. | High diastereoselectivity in the formation of the butenolide ring. acs.org |

| Vinylogous Mannich Reaction | Formation of γ-butenolides with an amine functionality. | Provides access to precursors for alkaloids and other nitrogenous compounds. nih.govacs.org |

| Allylation/Lactonization Cascade | Enantioselective synthesis of chiral γ-butenolides. | Rapid and efficient reaction under mild conditions. rsc.org |

Mechanistic and Theoretical Investigations of 3 Boc 5 Vinyl 2 Oxazolidinone Reactivity and Selectivity

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for investigating the intricate details of reaction mechanisms involving oxazolidinone structures. These studies provide insights into reaction pathways, transition state geometries, and the energetics of competing reaction channels, which are often difficult to discern through experimental means alone.

Furthermore, computational models have been proposed for catalytic cycles involving oxazolidinone synthesis. In the palladium-catalyzed synthesis of oxazolidinones from N-Boc amines, a plausible catalytic cycle has been outlined. acs.org This cycle involves the coordination of the N-Boc amine to a Pd(II) catalyst, followed by C-H activation to form a π-allyl-palladium complex. acs.org The subsequent steps, including nucleophilic attack and catalyst regeneration, have been rationalized through this computational framework. acs.org The role of co-catalysts, such as phosphoric acid, in facilitating these steps has also been explored, with calculations suggesting their involvement in ligand exchange and protonolysis. acs.org

Elucidation of Stereocontrol Mechanisms

The stereochemical outcome of reactions involving 3-Boc-5-vinyl-2-oxazolidinone is of paramount importance, particularly in the synthesis of chiral molecules. The mechanisms of stereocontrol are often multifaceted, involving a combination of conformational analysis, chelation effects, and substrate-controlled diastereoselectivity.

Conformational Analysis and Substrate-Controlled Diastereoselectivity:

The inherent chirality of substituted oxazolidinones can direct the stereochemical course of a reaction. The conformational rigidity of the oxazolidinone ring and the steric hindrance imposed by the Boc protecting group can create a biased environment for the approach of reagents. In Pd(II)/bis-sulfoxide catalyzed allylic C-H oxidation, the high diastereoselectivities observed are attributed to the conformational rigidity of the carbamate (B1207046) tether due to A(1,3) strain. acs.org

Studies on the stereoselective synthesis of allylic alcohols have demonstrated the power of substrate induction. researchgate.net Chiral acetonide-protected polyketide fragments, for example, have been shown to undergo rearrangements with high diastereoselectivity in the absence of external chiral ligands. researchgate.net This inherent stereoinduction is attributed to a combination of steric and electronic effects within the substrate molecule. researchgate.net Similarly, the stereochemistry of this compound can be influenced by the conformation of the vinyl group and the oxazolidinone ring, which dictates the facial selectivity of incoming reagents.

Chelation Effects:

Chelation, the formation of a cyclic complex between a metal center and a polydentate ligand, can play a significant role in stereocontrol. In reactions catalyzed by metal complexes, the substrate can coordinate to the metal in a specific geometry, thereby directing the subsequent transformation. While direct chelation effects involving the Boc-carbamate of this compound are less common, the principle is central to many asymmetric catalytic systems employing chiral ligands.

Kinetic vs. Thermodynamic Control:

Mechanistic studies on the formation of fused 1,3-oxazolidines have revealed that the observed product distribution can be a result of either kinetic or thermodynamic control. mdpi.com In some cases, an initial, kinetically favored product may rearrange to a more stable, thermodynamically favored isomer over time. mdpi.com DFT-based calculations have been employed to probe the relative stabilities of different imine/enamine tautomers and cyclic structures, providing a rationale for the observed product distributions under different reaction conditions. mdpi.com The stereochemical outcome of the cyclization of imines under acylating conditions, for instance, has been shown to lead to the formation of 2,4-trans-oxazolidines. mdpi.com

Role of Catalysts and Ligands in Asymmetric Induction

The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis, and the use of chiral catalysts and ligands is central to achieving high levels of enantioselectivity in reactions involving prochiral substrates like this compound.

A variety of catalytic systems have been developed for the asymmetric synthesis of oxazolidinones and related heterocycles. These systems typically consist of a metal precursor and a chiral ligand that creates a chiral environment around the metal center.

Palladium-Catalyzed Systems:

Palladium catalysis is widely used in the synthesis of oxazolidinones. Ferrocenyloxazoline palladacycles have been reported as effective catalysts for the asymmetric intramolecular aminopalladation of allylic N-arylsulfonylcarbamates, yielding 4-vinyloxazolidin-2-ones with high enantiomeric excess (89-99% ee). nih.gov The catalytic cycle is proposed to proceed through Pd(II) intermediates. nih.gov Similarly, the combination of a Pd(II) source with a bis-sulfoxide ligand and a Brønsted acid co-catalyst has been shown to effect the allylic C-H oxidation of N-Boc amines to furnish oxazolidinones with excellent diastereoselectivity. acs.org The choice of the Brønsted acid was found to be crucial, with phosphoric acid providing a good balance between reactivity and suppression of side reactions. acs.org

Copper-Catalyzed Systems:

Copper complexes of chiral bis(oxazoline) (BOX) ligands are another important class of catalysts for asymmetric synthesis. nih.gov These catalysts have been successfully applied in various reactions, including 1,3-dipolar cycloadditions. nih.gov The stereochemical outcome of these reactions is highly dependent on the structure of the BOX ligand, with different substituents on the oxazoline (B21484) ring leading to varying levels of enantioselectivity. nih.gov The proposed mechanism involves the formation of a square-planar complex between the Cu(II) center, the BOX ligand, and the substrate, which accounts for the high endo-selectivity and enantioselectivity observed. nih.gov

Other Catalytic Systems:

The versatility of oxazolidinone synthesis is further highlighted by the use of other metal catalysts and ligand classes. Chiral polyborate Brønsted acid catalysts derived from VANOL and VAPOL ligands have been employed in the reaction of diazo compounds with imines to produce aziridines, which can be precursors to other nitrogen-containing heterocycles. msu.edu These catalysts have demonstrated the ability to provide either cis- or trans-aziridines with high diastereo- and enantioselectivities depending on the choice of diazo compound. msu.edu

The following table summarizes selected catalytic systems used in the synthesis of oxazolidinones and related compounds, highlighting the role of the catalyst and ligand in achieving high selectivity.

| Catalyst System | Ligand/Co-catalyst | Reaction Type | Selectivity | Reference |

| Pd(OAc)₂ | Bis-sulfoxide / Phosphoric Acid | Allylic C-H Oxidation | High diastereoselectivity | acs.org |

| Ferrocenyloxazoline Palladacycle | Ferrocenyloxazoline | Intramolecular Aminopalladation | 89-99% ee | nih.gov |

| Cu(OTf)₂ | Bis(oxazoline) (BOX) | 1,3-Dipolar Cycloaddition | High endo-selectivity, up to 98% ee | nih.gov |

| Polyborate Brønsted Acid | VANOL / VAPOL | Aziridination | High diastereo- and enantioselectivity | msu.edu |

Spectroscopic Analysis of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for validating proposed reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable tools for this purpose. However, the low concentration and short lifetime of many intermediates make their detection challenging.

In the context of reactions involving this compound, spectroscopic studies would likely focus on identifying key intermediates such as metal-coordinated substrate complexes, π-allyl palladium species, and transient cyclization products. While specific spectroscopic studies on the reaction intermediates of this compound are not extensively detailed in the provided search results, the principles of such analyses are well-established in organometallic chemistry and reaction kinetics.

For example, in palladium-catalyzed allylic substitution reactions, multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) is often used to characterize the structure and dynamics of π-allyl palladium complexes formed with chiral phosphine (B1218219) ligands. Changes in chemical shifts and coupling constants upon coordination of the ligand and substrate can provide information about the geometry of the complex and the nature of the metal-ligand and metal-substrate bonding.

In-situ IR spectroscopy can be employed to monitor the disappearance of starting materials and the appearance of products and intermediates in real-time. The characteristic carbonyl stretching frequencies of the Boc group and the oxazolidinone ring would be sensitive probes of the electronic environment and could indicate coordination to a Lewis acid or catalyst.

Electrospray ionization mass spectrometry (ESI-MS) is another powerful technique for detecting charged intermediates in catalytic cycles. By sampling the reaction mixture directly into the mass spectrometer, it is possible to observe and characterize cationic or anionic species that are part of the catalytic cycle, providing direct evidence for their existence.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic and Green Synthetic Routes

The synthesis of oxazolidinone rings is a topic of ongoing research, with a strong emphasis on developing more sustainable and efficient methodologies. Traditional methods for preparing the oxazolidinone core can involve hazardous reagents like phosgene (B1210022), prompting the search for safer alternatives. nih.gov

Future research will likely focus on catalytic routes that utilize environmentally benign and abundant starting materials. A particularly promising strategy is the use of carbon dioxide (CO₂) as a C1 building block. rsc.orgacs.org Research has demonstrated the successful synthesis of 2-oxazolidinones from epoxy amines or propargylamines and CO₂. rsc.orgacs.org For instance, metal-ligand cooperative catalysis with palladium complexes has been shown to effectively catalyze the reaction of N-propargylamines with CO₂ at atmospheric pressure. acs.org Another green approach involves the use of a polystyrene-supported organocatalyst, which facilitates the conversion of epoxy amines into 2-oxazolidinone (B127357) scaffolds in a continuous flow system. rsc.org Adapting these catalytic systems for the synthesis of 3-Boc-5-vinyl-2-oxazolidinone could provide a significantly greener and more efficient pathway to this key chiral intermediate.

Table 1: Comparison of Synthetic Routes for Oxazolidinone Cores

| Method | Reagents | Advantages | Potential for this compound |

|---|---|---|---|

| Traditional Cyclization | β-amino alcohol, Phosgene or Diethyl Carbonate | Well-established | Moderate yields, use of highly toxic phosgene. nih.gov |

| Catalytic CO₂ Incorporation | Propargylamines, CO₂, Pd Catalyst | Utilizes CO₂ as a C1 source, high atom economy, mild conditions. acs.org | High potential for a green synthesis route. |

| Organocatalytic CO₂ Fixation | Epoxy amines, CO₂, Immobilized TBD catalyst | Halide-free, recyclable catalyst, suitable for flow chemistry. rsc.org | High potential for scalable and sustainable production. |

Expanding the Scope of Stereoselective Transformations

Oxazolidinones are renowned as chiral auxiliaries, effectively controlling the stereochemical outcome of reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.orgrsc.org The N-acyl derivatives of these auxiliaries form chelated intermediates with Lewis acids, creating a rigid conformation that directs incoming reagents to one face of the enolate, thereby achieving high diastereoselectivity. santiago-lab.com

The presence of a vinyl group in this compound offers a significant opportunity to expand its synthetic utility beyond that of traditional Evans auxiliaries. wikipedia.orgsantiago-lab.com This vinyl moiety can act as a substrate for a wide array of subsequent stereoselective transformations. Future research could explore tandem or sequential reactions where the oxazolidinone first directs a stereoselective alkylation or aldol reaction, and the vinyl group is then elaborated. This could streamline the synthesis of complex, multifunctional molecules.

Potential transformations involving the vinyl group include:

Asymmetric Dihydroxylation or Epoxidation: To introduce new stereocenters on the side chain.

Heck or Suzuki Coupling: To form carbon-carbon bonds and build molecular complexity.

Olefin Metathesis: To construct larger ring systems or perform cross-metathesis with other alkenes.

Michael Additions: To introduce nucleophiles at the beta-position of the vinyl group after activation.

Palladium-Catalyzed Carboamination: To synthesize substituted 1,3-oxazolidines, which are themselves valuable structural motifs in biologically active compounds and ligands. nih.govnih.gov

The ability to perform these transformations on a substrate that already contains a stereocenter defined by the chiral auxiliary would be a powerful tool in asymmetric synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, is emerging as a powerful technology in chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processing. beilstein-journals.org Key benefits include superior control over reaction parameters, the ability to safely handle reactive intermediates, and straightforward integration into automated systems. beilstein-journals.org

The synthesis of oxazolidinones has already been successfully translated to a continuous flow setup. One study demonstrated the use of a packed-bed reactor with a polystyrene-supported organocatalyst to produce 2-substituted oxazolidinones from epoxy amines and CO₂. rsc.org This system operated continuously for two weeks without a significant drop in catalytic activity, highlighting the robustness of the approach. rsc.org

Developing a continuous flow synthesis for this compound is a logical and highly attractive future research direction. Such a process would not only improve the safety and efficiency of its production but also enable its on-demand generation for integration into multistep, automated synthesis platforms. This would be particularly valuable for industrial applications where large quantities and consistent quality of chiral building blocks are required.

Design of Next-Generation Chiral Auxiliaries and Catalysts Derived from this compound

Beyond its direct use as a chiral auxiliary, this compound can serve as a versatile scaffold for the design of novel chiral ligands and catalysts. The vinyl group is a key functional handle that allows for covalent attachment to other molecular structures or solid supports.

Emerging research could focus on the following areas:

Polymer-Supported Auxiliaries: The vinyl group could be polymerized or grafted onto a polymer backbone. A polymer-bound version of the auxiliary would simplify product purification, as the auxiliary could be removed by simple filtration and potentially recycled, enhancing the sustainability of the process.

Novel Chiral Ligands: The vinyl group can be chemically modified into a variety of other functional groups (e.g., phosphines, amines, alcohols). This would allow for the creation of new bidentate or tridentate ligands where the oxazolidinone framework provides a rigid and well-defined chiral environment. These new ligands could then be complexed with transition metals to generate catalysts for a wide range of asymmetric transformations. For example, pinane-based amino diols derived from oxazolidinones have been explored as potential chiral catalysts. beilstein-journals.org

Immobilized Catalysts: The vinyl group provides an anchor point for immobilizing the entire molecule, or a catalyst derived from it, onto a solid support like silica (B1680970) or a resin. Such heterogeneous catalysts are highly prized in industrial settings for their ease of separation and reuse.

The development of new catalysts and auxiliaries from a readily accessible chiral building block like this compound represents a significant frontier in asymmetric synthesis. sfu.ca

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Boc-5-vinyl-2-oxazolidinone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A reductive elimination strategy using zinc-silver-mediated conditions is effective for synthesizing the oxazolidinone scaffold. Starting from α-D-lyxofuranosyl phenyl sulfone derivatives, the Boc-protected vinyl group can be introduced via sequential protection and elimination steps . Key optimization parameters include temperature control (0–25°C), solvent polarity (e.g., THF or dichloromethane), and stoichiometric ratios of reducing agents. Purification via flash chromatography with hexane/ethyl acetate gradients typically yields >85% purity. Confirm intermediates using -NMR and IR spectroscopy to track Boc-group retention and vinyl formation .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR (400 MHz, CDCl) resolves the vinyl protons as doublets of doublets (δ 5.2–5.8 ppm) and the Boc tert-butyl group as a singlet (δ 1.4 ppm). -NMR confirms the oxazolidinone carbonyl at ~155 ppm .

- Elemental Analysis : Match experimental C/H/N percentages (e.g., C: 49.63%, H: 3.09%, N: 2.14%) with theoretical values to validate purity .

- HPLC : Use a C18 column with UV detection at 254 nm and acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How does the vinyl group at the 5-position influence the stereochemical outcomes in reactions utilizing this compound as a chiral auxiliary?

- Methodological Answer : The vinyl group introduces steric bulk, directing asymmetric induction in conjugate additions. For example, in Lewis acid-mediated reactions (e.g., BF-OEt), the vinyl group favors Re-face attack, yielding >90% enantiomeric excess (ee) in β-ketoester products. Compare diastereomeric ratios (dr) using chiral HPLC or Mosher ester analysis .

Q. What methodologies are recommended for analyzing unexpected byproducts such as oxazolidinone rearrangements during synthetic processes?

- Methodological Answer : Oxazolidinone rearrangements (e.g., thiocarbonate formation) can occur under basic conditions. Monitor reactions via in situ FT-IR for carbonyl shifts (1670 → 1710 cm) and isolate byproducts using preparative TLC. Characterize rearranged products via X-ray crystallography or NOESY to confirm structural changes .

Q. How do solvent polarity and Lewis acid additives affect the efficiency of conjugate additions involving this compound derivatives?

- Methodological Answer :

- Solvent Effects : Low-polarity solvents (e.g., toluene) enhance stereoselectivity by stabilizing transition-state dipole interactions. Polar aprotic solvents (e.g., DMF) reduce ee by disrupting Lewis acid coordination .

- Lewis Acids : TiCl increases reaction rates but may over-stabilize intermediates, reducing yields. Screen alternatives like Sn(OTf) for balanced efficiency .

Q. What experimental approaches resolve contradictions in binding affinity data between this compound derivatives and polymeric matrices?

- Methodological Answer : Conflicting binding data (e.g., with poly-N-vinyl-5-methyl-2-oxazolidinone) may arise from substituent electronic effects. Use dialysis equilibrium studies to measure binding constants (K) at varying polymer concentrations. For para-substituted derivatives, UV-Vis titration (λ = 280 nm) quantifies complexation efficiency, while meta-substituted analogs require -NMR for fluorinated systems .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported enantioselectivity values for oxazolidinone-mediated reactions?

- Methodological Answer : Variability in ee values often stems from impurities in Lewis acids or moisture content. Standardize protocols:

- Dry solvents over molecular sieves.

- Pre-activate Lewis acids (e.g., Mg(ClO)) at 80°C for 1 hr.

- Validate results using multiple chiral columns (e.g., Chiralpak AD-H vs. OD-H) .

Q. What strategies mitigate competing side reactions during Boc deprotection of this compound?

- Methodological Answer : Acidic deprotection (e.g., TFA/DCM) can protonate the vinyl group, leading to polymerization. Instead, use buffered conditions (HCl/dioxane, pH 3–4) at 0°C. Monitor by -NMR for tert-butyl signal disappearance (δ 1.4 ppm) and quench promptly with NaHCO .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.